(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine typically involves the condensation of 1,3-diketones with hydrazine monohydrate. This reaction is followed by the formation of pyrazoline intermediates, which are then oxidized to form pyrazoles . The reaction conditions often include mild temperatures and the use of solvents such as ethanol.
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, may involve catalytic processes. For example, ruthenium-catalyzed hydrogen transfer reactions or copper-catalyzed aerobic oxidative cyclization can be employed to produce pyrazoles in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and various catalysts like ruthenium or copper .
Major Products
The major products formed from these reactions are typically substituted pyrazoles, which can have various functional groups depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: Pyrazole derivatives are used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. For instance, pyrazole compounds can inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole: A basic pyrazole structure with two nitrogen atoms in the ring.
3,5-Dimethylpyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.
1,3,5-Trisubstituted Pyrazoles: Pyrazoles with various substituents at positions 1, 3, and 5.
Uniqueness
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C7H11N3O |
---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(NZ)-N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3/b9-6- |
InChI-Schlüssel |
HBGQPRHSTOKDGN-TWGQIWQCSA-N |
Isomerische SMILES |
CCN1C=CC(=N1)/C(=N\O)/C |
Kanonische SMILES |
CCN1C=CC(=N1)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.